N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidin core. Key structural elements include:
- Spiro junction: Connects indoline (2-oxindole) and thiazolidin rings, creating a rigid bicyclic framework.
- 4-Methoxyphenyl substituent: Positioned at the 3' site of the thiazolidin ring, contributing electron-donating effects.
This compound’s design leverages spirocyclic rigidity for metabolic stability and substituent diversity for tailored bioactivity.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-33-20-13-11-19(12-14-20)29-24(31)17-34-26(29)21-9-5-6-10-22(21)28(25(26)32)16-23(30)27-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSNCNZIKZXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of an indoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is not fully understood. its structure suggests it may interact with specific enzymes or receptors in the body. The indoline and thiazolidine moieties could allow it to bind to proteins or nucleic acids, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Key Comparative Insights
Bioactivity Profiles
Anti-inflammatory Activity :
- The target compound’s 4-methoxyphenyl group may enhance anti-inflammatory effects via COX-2 inhibition, akin to benzothiazole derivatives in Kaur et al. . However, the 2-hydroxybenzamide analogue (Devi et al.) showed superior in vivo activity, suggesting polar substituents improve efficacy .
- Electron-withdrawing groups (e.g., dichlorophenyl in Nayak et al.) favor antimicrobial over anti-inflammatory effects .
Antibacterial Activity :
Physicochemical Properties
- Crystallinity : Dichlorophenyl-thiazole acetamides (Nayak et al.) form stable crystals via N–H⋯N hydrogen bonds, whereas spirocyclic analogues may exhibit polymorphism .
Biological Activity
N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on available literature, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its biological activity. The presence of the methoxy group and the thiazolidine moiety are crucial for its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against Mycobacterium tuberculosis and other bacterial strains, indicating potential use in treating infectious diseases.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is a common mechanism in anticancer drugs.
Structure-Activity Relationship (SAR)
The SAR studies on derivatives of this compound reveal that modifications to the benzyl and methoxy groups significantly impact biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific cancer types |
| Alteration of the methoxy group | Changes in solubility and bioavailability |
Case Studies
Several studies have reported on the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated an IC50 value of 5 µM, demonstrating significant antiproliferative activity.
- Antimicrobial Evaluation : Another investigation focused on its antibacterial properties against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 10 µM, suggesting it could be a lead candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
